Cas no 1269152-39-7 (2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid)

2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid is a specialized organic compound featuring a chloro-nitrophenyl group linked to a formamidoacetic acid moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its reactive functional groups, including the chloro and nitro substituents, enable selective modifications, facilitating further derivatization. The compound’s stability under controlled conditions ensures reliable performance in multi-step synthesis. Its precise molecular architecture allows for applications in heterocyclic chemistry and as a precursor for bioactive molecules. Suitable for research and industrial use, it offers chemists a versatile building block for complex molecular frameworks.
2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid structure
1269152-39-7 structure
Product Name:2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid
CAS No:1269152-39-7
MF:C9H7ClN2O5
MW:258.61528134346
CID:4584945
Update Time:2025-10-28

2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-Chloro-6-nitrophenyl)formamido]acetic Acid
    • Glycine, N-(2-chloro-6-nitrobenzoyl)-
    • 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid
    • Inchi: 1S/C9H7ClN2O5/c10-5-2-1-3-6(12(16)17)8(5)9(15)11-4-7(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
    • InChI Key: DDSUIEKXBYCNFR-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CNC(=O)C1=C([N+]([O-])=O)C=CC=C1Cl

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 468.7±45.0 °C at 760 mmHg
  • Flash Point: 237.3±28.7 °C
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

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Additional information on 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid

Comprehensive Overview of 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid (CAS No. 1269152-39-7): Properties, Applications, and Industry Insights

2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid (CAS No. 1269152-39-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This nitrophenyl derivative combines a chloro-substituted aromatic ring with a formamidoacetic acid functional group, making it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in developing targeted therapies.

The compound's molecular structure features both electron-withdrawing groups (nitro and chloro) and a carboxylic acid moiety, which contributes to its reactivity profile. This dual functionality allows 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid to participate in various chemical transformations, including amide couplings, nucleophilic substitutions, and reduction reactions. Recent studies suggest potential applications in creating bioactive molecules with improved pharmacokinetic properties, aligning with current trends in precision medicine development.

From a synthetic chemistry perspective, CAS 1269152-39-7 offers several advantages. The presence of the chloro-nitro aromatic system enables selective modifications at different positions, while the formamidoacetic acid side chain provides a handle for further derivatization. This makes the compound valuable for constructing molecular scaffolds in medicinal chemistry programs. Pharmaceutical companies are exploring its use in developing small molecule inhibitors, particularly for protein targets involved in inflammatory pathways.

In the context of green chemistry initiatives, researchers are investigating more sustainable synthesis routes for 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid. Modern approaches focus on reducing organic solvent usage and improving atom economy during production. These efforts respond to growing industry demands for environmentally friendly synthesis methods while maintaining high purity standards required for pharmaceutical applications.

The analytical characterization of CAS 1269152-39-7 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy. Quality control parameters emphasize the importance of monitoring residual solvents and byproducts, especially when the compound is intended for GMP-grade applications. Recent advancements in process analytical technology (PAT) have enabled real-time monitoring during its synthesis, improving batch consistency.

Market analysts note increasing interest in nitrophenyl derivatives like 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid from contract research organizations. The compound's role in developing targeted cancer therapies and antimicrobial agents aligns with current healthcare priorities. Patent literature reveals growing intellectual property activity surrounding similar structures, particularly for applications in kinase inhibition and enzyme modulation.

From a regulatory standpoint, proper handling and storage of CAS 1269152-39-7 follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, researchers recommend using appropriate personal protective equipment (PPE) when working with this compound, in line with general laboratory best practices. Material Safety Data Sheets (MSDS) provide detailed guidance on stability, incompatibilities, and disposal considerations.

Future research directions for 2-(2-Chloro-6-nitrophenyl)formamidoacetic Acid may explore its potential in bioconjugation chemistry and prodrug development. The compound's ability to serve as a versatile synthon makes it valuable for creating molecular libraries in high-throughput screening campaigns. As the pharmaceutical industry continues seeking novel chemical entities, intermediates like this will likely play increasingly important roles in drug discovery pipelines.

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